2,6-Dichloro-4-ethynylphenol
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Overview
Description
2,6-Dichloro-4-ethynylphenol is an organic compound with the molecular formula C8H4Cl2O It is a derivative of phenol, where two chlorine atoms are substituted at the 2 and 6 positions, and an ethynyl group is substituted at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-ethynylphenol can be achieved through several methods. One common approach involves the chlorination of phenol in the presence of a catalyst such as N-methylaniline. The reaction is carried out in a chlorination kettle, where phenol, chlorobenzene, and N-methylaniline are added and stirred. The temperature is gradually increased to 65-75°C, and chlorine gas is introduced at a controlled rate. The chlorination temperature is maintained at 70-100°C until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chlorination reactors. The process is optimized to achieve high yields and purity, with the final product being purified through distillation and recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-ethynylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated phenols.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted phenols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include various chlorinated and substituted phenols, quinones, and other aromatic compounds .
Scientific Research Applications
2,6-Dichloro-4-ethynylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-ethynylphenol involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, influencing cellular processes such as photosynthesis and oxidative stress responses. It may also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
2,6-Dichlorophenol: A similar compound with two chlorine atoms substituted at the 2 and 6 positions but lacking the ethynyl group.
4-Ethynylphenol: A compound with an ethynyl group at the 4 position but without chlorine substitutions.
2,4-Dichlorophenol: A compound with chlorine atoms substituted at the 2 and 4 positions.
Uniqueness: 2,6-Dichloro-4-ethynylphenol is unique due to the presence of both chlorine and ethynyl groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H4Cl2O |
---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
2,6-dichloro-4-ethynylphenol |
InChI |
InChI=1S/C8H4Cl2O/c1-2-5-3-6(9)8(11)7(10)4-5/h1,3-4,11H |
InChI Key |
JBPXWJPQJLVDJK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)Cl)O)Cl |
Origin of Product |
United States |
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